Alminoprofen
Overview
Description
Alminoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylpropionic acid class of chemical substances. It is primarily used for its analgesic and anti-inflammatory properties, making it effective in treating conditions such as rheumatoid arthritis and other inflammatory disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alminoprofen involves several steps. One common method starts with p-fluoronitrobenzene and diethyl methylmalonate as raw materials. The process includes:
- Adding alkali and heating the mixture.
- Cooling and hydrolyzing with alkali.
- Layering, washing with water, and extracting impurities.
- Adjusting pH, extracting the product, and concentrating to obtain an intermediate .
Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized for efficiency and cost-effectiveness. The process involves:
- Esterification reaction using thionyl chloride.
- Reduction at controlled temperatures with a catalyst.
- Filtration and neutralization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Alminoprofen undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Alminoprofen has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of NSAIDs and their interactions.
Biology: Investigated for its effects on cellular pathways and enzyme inhibition.
Medicine: Used in the development of new anti-inflammatory and analgesic drugs.
Industry: Employed in the production of pharmaceutical formulations .
Mechanism of Action
Alminoprofen exerts its effects by inhibiting the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. The compound also inhibits secretory phospholipase A2 (sPLA2), further contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.
Naproxen: Known for its longer duration of action compared to other NSAIDs.
Ketoprofen: Similar in structure and function but with different pharmacokinetic properties
Uniqueness: Alminoprofen is unique due to its dual inhibition of COX enzymes and sPLA2, providing a broader anti-inflammatory effect. Its specific molecular structure also allows for different pharmacokinetic and pharmacodynamic profiles compared to other NSAIDs .
Properties
CAS No. |
71589-39-4 |
---|---|
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
(2S)-2-[4-(2-methylprop-2-enylamino)phenyl]propanoic acid |
InChI |
InChI=1S/C13H17NO2/c1-9(2)8-14-12-6-4-11(5-7-12)10(3)13(15)16/h4-7,10,14H,1,8H2,2-3H3,(H,15,16)/t10-/m0/s1 |
InChI Key |
FPHLBGOJWPEVME-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)NCC(=C)C)C(=O)O |
SMILES |
CC(C1=CC=C(C=C1)NCC(=C)C)C(=O)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)NCC(=C)C)C(=O)O |
Appearance |
Solid powder |
54362-71-9 71589-39-4 39718-89-3 |
|
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(4-((2-methyl-2-propenyl)amino)phenyl)propionic acid 2-(4-methylallylaminophenyl)propionic acid alminoprofen alminoprofen, (+-)-isomer EB 382 EB-382 Minalfène |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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